An In-depth Technical Guide to N,N-Dimethyltryptamine N-oxide (DMT N-oxide): Discovery, History, and Core Methodologies
An In-depth Technical Guide to N,N-Dimethyltryptamine N-oxide (DMT N-oxide): Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyltryptamine N-oxide (DMT-NO) is a primary metabolite of the potent psychedelic compound N,N-Dimethyltryptamine (DMT). First identified in the mid-1950s, DMT-NO is generally considered to be pharmacologically inactive, representing a significant pathway in the metabolic clearance of DMT, particularly when monoamine oxidase (MAO) activity is inhibited. This technical guide provides a comprehensive overview of the discovery and history of DMT-NO, alongside detailed experimental protocols for its synthesis, extraction, and quantification. It is intended to serve as a core resource for researchers in pharmacology, analytical chemistry, and drug development.
Discovery and History
The history of DMT N-oxide is intrinsically linked to the early investigations into the metabolism of DMT. Following the first synthesis of DMT in 1931 by Canadian chemist Richard Manske, it wasn't until the mid-1950s that its psychoactive properties were explored. Stephen Szara, a Hungarian psychiatrist, was a pivotal figure in this research. After being denied access to LSD, Szara turned his attention to DMT, which he synthesized and self-administered, documenting its profound, short-acting psychedelic effects.[1]
Subsequent research focused on understanding the metabolic fate of this intriguing compound. In 1955, M.S. Fish, N.M. Johnson, E.P. Lawrence, and E.C. Horning published their work on oxidative N-dealkylation, identifying DMT N-oxide as a metabolite of DMT.[2][3] Almost concurrently, Stephen Szara's 1956 publication, "Dimethyltryptamine: Its metabolism in man; the relation of its psychotic effect to the serotonin metabolism," further solidified the role of N-oxidation in DMT's metabolic pathway.[4][5] These early studies established that DMT is metabolized via two primary routes: oxidative deamination by monoamine oxidase (MAO) to indole-3-acetic acid (IAA), and N-oxidation to DMT N-oxide.[2][4] It was also noted in these early studies that the metabolites of DMT did not produce the same psychoactive effects as the parent compound.[4]
In the decades that followed, research into DMT and its metabolites was sporadic, largely due to the legal restrictions placed on psychedelic compounds. However, with the resurgence of psychedelic research in recent years, there has been a renewed interest in fully characterizing the pharmacokinetics and metabolic profile of DMT. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled highly sensitive and specific quantification of DMT and its metabolites, including DMT N-oxide, in various biological matrices.[6][7] These advancements have been crucial in clinical studies of DMT and ayahuasca, a traditional Amazonian brew containing DMT and MAO inhibitors, where the inhibition of MAO leads to an increased importance of the N-oxidation pathway.[6][8]
Quantitative Data
While DMT N-oxide is consistently reported as an inactive metabolite, comprehensive quantitative data on its pharmacological profile is sparse in the scientific literature. The primary focus of most research has been on the parent compound, DMT. However, the available analytical data from pharmacokinetic studies provide valuable information on its detection and quantification.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linear Range (Plasma) | 0.25–125 ng/mL | Human Plasma | LC-MS/MS | [6][9] |
| 15–250 nM | Human Plasma | LC-MS/MS | [3][7] | |
| Linear Range (Urine) | 2.5–250 ng/mL | Human Urine | LC-MS/MS | [6] |
| Lower Limit of Quantification (LLOQ) (Plasma) | 0.25 ng/mL | Human Plasma | LC-MS/MS | [6] |
| 0.1 ng/mL | Human Plasma | LC-MS/MS | [10] | |
| Intra-assay Accuracy | 93–113% | Human Plasma | LC-MS/MS | [10] |
| Inter-assay Accuracy | 93–113% | Human Plasma | LC-MS/MS | [10] |
| Intra-assay Precision (CV) | ≤ 11% | Human Plasma | LC-MS/MS | [10] |
| Inter-assay Precision (CV) | ≤ 11% | Human Plasma | LC-MS/MS | [10] |
Note: The lack of extensive receptor binding and functional assay data for DMT N-oxide is a significant gap in the literature. The prevailing consensus of its inactivity is largely based on early observations and the absence of reported psychoactive effects.[4]
Experimental Protocols
Chemical Synthesis of N,N-Dimethyltryptamine N-oxide
Materials:
-
N,N-Dimethyltryptamine (DMT) freebase
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or other suitable aprotic solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
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Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve N,N-Dimethyltryptamine (DMT) freebase in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled DMT solution with stirring. Alternatively, hydrogen peroxide can be used as the oxidizing agent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. The aqueous layer may be back-extracted with DCM to ensure complete recovery of the product.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude DMT N-oxide can be purified by recrystallization or column chromatography if necessary.
Note: This is a generalized protocol and may require optimization for yield and purity. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Extraction of DMT N-oxide from Biological Matrices (Plasma)
The following protocol is a composite based on several validated LC-MS/MS methods for the quantification of DMT and its metabolites in human plasma.[7][10]
Materials:
-
Human plasma samples
-
Internal standard (IS) solution (e.g., DMT-d6)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation: Add a sufficient volume of cold methanol (e.g., 150 µL) to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and methanol with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of DMT and its metabolites. The following is a summary of typical parameters.
-
Chromatographic Separation:
-
Column: A C18 or a pentafluorophenyl (PFP) column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DMT N-oxide and the internal standard are monitored for quantification. For DMT N-oxide (C₁₂H₁₆N₂O, MW: 204.27 g/mol ), a common precursor ion is [M+H]⁺ at m/z 205. Product ions would be determined through infusion and optimization experiments.
-
Signaling Pathways and Experimental Workflows
As DMT N-oxide is considered an inactive metabolite, there are no known direct signaling pathways associated with it. Its primary relevance is within the metabolic pathway of DMT.
Diagrams
Conclusion
N,N-Dimethyltryptamine N-oxide is a historically significant and metabolically important, albeit pharmacologically inactive, metabolite of DMT. Its discovery was a key step in understanding the metabolic fate of tryptamines in the human body. For modern researchers, the accurate quantification of DMT N-oxide is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of DMT, especially in the context of co-administration with MAO inhibitors. This technical guide provides a foundational understanding and practical methodologies for the continued investigation of this compound. Further research is warranted to definitively confirm the lack of pharmacological activity of DMT N-oxide across a broad range of receptor targets and to develop and validate a standardized, high-yield chemical synthesis protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Szara, Stephen – Center for the Study of the History of Neuropsychopharmacology [cshn.semel.ucla.edu]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. samorini.it [samorini.it]
- 6. Stephen Szára - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. | Semantic Scholar [semanticscholar.org]
- 10. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
